molecular formula C20H23BrN2O3 B10879884 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B10879884
M. Wt: 419.3 g/mol
InChI Key: CNWCNCBQRJXTAO-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone is a piperazine derivative featuring a 4-bromophenoxy group linked via an ethanone bridge to a piperazine ring substituted with a 4-methoxybenzyl moiety. This compound shares structural similarities with pharmacologically active piperazine-based molecules, which are often explored for their antiproliferative, antipsychotic, and kinase-modulating properties . While its exact biological activity remains uncharacterized in the provided evidence, its synthesis likely follows methodologies analogous to those described for related compounds, such as bromoacetylation of substituted piperazines .

Properties

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C20H23BrN2O3/c1-25-18-6-2-16(3-7-18)14-22-10-12-23(13-11-22)20(24)15-26-19-8-4-17(21)5-9-19/h2-9H,10-15H2,1H3

InChI Key

CNWCNCBQRJXTAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Preparation of 4-(4-Methoxybenzyl)Piperazine

The piperazine intermediate is synthesized via nucleophilic substitution or reductive amination:

MethodReagents/ConditionsYieldReference
Alkylation of piperazine4-Methoxybenzyl bromide, K₂CO₃, DMF, 80°C, 12 h78%
Reductive amination4-Methoxybenzaldehyde, piperazine, NaBH₃CN, MeOH85%

The alkylation route is preferred for scalability, while reductive amination offers higher selectivity for sterically hindered substrates.

Synthesis of 2-(4-Bromophenoxy)Ethan-1-One

The bromophenoxy fragment is prepared via Friedel-Crafts acylation or nucleophilic aromatic substitution:

MethodReagents/ConditionsYieldReference
Friedel-Crafts4-Bromophenol, chloroacetone, AlCl₃, DCM, 0°C62%
SNAr with ethyl bromoacetate4-Bromophenol, ethyl bromoacetate, K₂CO₃, acetone89%

The SNAr method avoids harsh Lewis acids, improving safety and yield.

Coupling Strategies for Final Product

Amide Bond Formation via Acylation

The ethanone intermediate is coupled to 4-(4-methoxybenzyl)piperazine using acyl chlorides or active esters:

MethodReagents/ConditionsYieldReference
Acyl chloride2-(4-Bromophenoxy)acetyl chloride, DIPEA, THF71%
HATU-mediated couplingHATU, DMF, rt, 6 h88%

HATU activation minimizes side reactions, enhancing reproducibility.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

ParametersConditionsYieldReference
150 W, 100°C, 15 minPiperazine derivative, ethanone, PEG-400/H₂O92%

This method achieves near-quantitative conversion while reducing solvent waste.

Reaction Optimization and Challenges

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted piperazine.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Common Side Reactions and Mitigation

  • Over-alkylation of piperazine : Controlled stoichiometry (1:1 molar ratio) and low temperatures (0–5°C) prevent di-substitution.

  • Ethanone oxidation : Conduct reactions under inert atmosphere (N₂/Ar) to avoid ketone degradation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 4.12 (s, 2H, COCH₂O), 3.79 (s, 3H, OCH₃).

  • HRMS : m/z calc. for C₂₁H₂₄BrN₂O₃ [M+H]⁺: 433.3, found: 433.2.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30, 1 mL/min).

Industrial-Scale Production Considerations

ParameterLab-Scale OptimizationPilot-Scale Adaptation
SolventDMFSwitch to 2-MeTHF for lower toxicity
Catalyst recoveryNot feasibleImmobilized HATU on silica
Waste reductionManual chromatographyCentrifugal partition chromatography

Emerging Methodologies

Flow Chemistry

Continuous flow systems enhance heat/mass transfer:

  • Residence time: 8 min

  • Yield: 94%

  • Throughput: 12 g/h.

Enzymatic Catalysis

Lipase-mediated acylation under aqueous conditions:

  • Enzyme: Candida antarctica lipase B

  • Solvent: Phosphate buffer (pH 7.4)

  • Yield: 76%.

Critical Comparison of Methods

MethodAdvantagesLimitations
Traditional acylationLow cost, simple setupLow yields (≤75%)
Microwave-assistedRapid, high yieldsSpecialized equipment needed
EnzymaticEco-friendly, mild conditionsLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-1-[4-(4-METHOXYBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of phenoxy derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone is C20H23BrN2O3C_{20}H_{23}BrN_{2}O_{3}, and it has a molecular weight of approximately 419.3 g/mol. The compound features:

  • A bromophenoxy group that enhances its biological activity.
  • A piperazine ring substituted with a 4-methoxybenzyl group , which may influence its pharmacological properties.

Pharmacological Applications

Research indicates that compounds with structural similarities often exhibit significant biological activities. The following are key applications based on current findings:

Antitumor Activity

Compounds similar to 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone have demonstrated potential antitumor effects. For instance, derivatives with similar piperazine structures have been studied for their ability to inhibit cancer cell proliferation, suggesting that this compound may also possess anticancer properties.

Neuropharmacological Effects

The presence of the methoxy group on the benzyl moiety may enhance neuropharmacological effects, making it a candidate for treating neurological disorders. Research into similar compounds has shown promise in modulating neurotransmitter systems, which could lead to applications in managing conditions like depression or anxiety.

Antimicrobial Properties

There is growing interest in the antimicrobial potential of compounds with bromophenoxy groups. Studies indicate that such compounds can exhibit significant activity against various bacterial strains, pointing towards possible applications in developing new antibiotics.

Synthesis and Mechanism of Action

The synthesis of 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions that can be optimized for yield and purity. Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets, including receptors and enzymes involved in disease pathways.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of similar compounds:

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that piperazine derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperazine ring could enhance antitumor activity .

Case Study 2: Neuropharmacology

Research focusing on piperazine-based compounds indicated their effectiveness in modulating serotonin receptors, which are crucial in treating mood disorders. This suggests that 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone may also have potential in this area .

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(4-METHOXYBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy and methoxybenzyl piperazine moieties may contribute to its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Stability : Sulfonyl groups (e.g., in ) may confer greater metabolic stability but reduce solubility compared to benzyl or methoxybenzyl substituents.

Biological Activity

2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone is a synthetic organic compound notable for its unique structural features, including a bromophenoxy group and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The molecular formula of 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone is C20H23BrN2O3, with a molecular weight of 419.3 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC20H23BrN2O3
Molecular Weight419.3 g/mol
IUPAC Name2-(4-bromophenoxy)-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone
InChI KeyCNWCNCBQRJXTAO-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antitumor Activity : Compounds with piperazine moieties are frequently studied for their anticancer properties. The presence of the bromine atom in the para position of the phenoxy group may enhance this activity.
  • Neuropharmacological Effects : The methoxy group on the benzyl moiety can influence neuropharmacological interactions, potentially making it useful in treating neurological disorders.

Table: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(4-Bromophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanoneSimilar bromophenoxy and piperazine structurePotential antitumor activity
2-(4-Fluorophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanoneFluorine substitution instead of bromineEnhanced neuropharmacological effects
2-(3-Chlorophenoxy)-1-[4-(3-methoxybenzyl)piperazin-1-yl]ethanoneChlorine substitution on phenoxy groupAntimicrobial properties

The mechanism by which 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone exerts its biological effects involves its interaction with specific molecular targets, such as receptors or enzymes. The unique combination of substituents—particularly the bromine atom and the methoxy group—may influence binding affinity and specificity, leading to diverse pharmacological effects.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antitumor Studies : In vitro assays have shown that related compounds exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives with similar piperazine structures have demonstrated IC50 values ranging from 0.11 to 5.51 µM against various cancer types, suggesting that modifications to the structure can enhance potency .
  • Neuropharmacological Research : Investigations into compounds with methoxy substitutions have indicated improved interactions with neurotransmitter receptors, which could lead to advancements in treatments for psychiatric disorders .
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, with effective concentrations against various bacterial strains, indicating potential for development as antibiotics .

Q & A

Q. What are the key synthetic routes for 2-(4-bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(4-methoxybenzyl)piperazine with a bromophenoxyacetyl chloride derivative under anhydrous conditions. Optimization strategies include:

  • Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness .
  • Catalysis: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl byproducts and accelerate reactions .
  • Temperature Control: Reactions are typically conducted at 0–25°C to minimize side reactions like piperazine ring decomposition .

Table 1: Example Reaction Conditions and Yields

ReagentsSolventCatalystTemp (°C)Yield (%)Reference
4-Bromophenoxyacetyl chloride + 4-(4-methoxybenzyl)piperazineDCMTEA0–2570–88

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substituent positions. For example, the methoxybenzyl group shows a singlet at δ 3.77 ppm (1^1H) and δ 55.2 ppm (13^{13}C) .
  • Mass Spectrometry (LCMS/HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 473.08 for C21_{21}H22_{22}BrN2_2O3_3) .
  • X-ray Crystallography: Resolves bond lengths/angles (e.g., piperazine ring puckering parameters: Q = 0.566 Å, θ = 174°) .

Table 2: Key NMR Peaks for Structural Validation

Functional Group1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)
4-Methoxybenzyl CH2_23.49 (s, 2H)53.4
Piperazine N-CH2_23.23 (m, 2H)47.1

Advanced Research Questions

Q. How does the 4-methoxybenzyl-piperazine moiety influence structure-activity relationships (SAR) in pharmacological targets?

Methodological Answer: The 4-methoxybenzyl group enhances lipophilicity and π-π stacking with aromatic residues in target proteins. SAR studies on analogs reveal:

  • Electron-Donating Groups (e.g., -OCH3_3): Improve binding to serotonin/dopamine receptors by stabilizing charge-transfer interactions .
  • Substituent Position: Para-substitution on the benzyl group maximizes steric compatibility with hydrophobic pockets in enzymes like PARP (IC50_{50} = 0.8–1.2 μM) .

Table 3: SAR of Piperazine Derivatives

Substituent on Benzyl GroupTarget Affinity (IC50_{50}, μM)Reference
4-Methoxy0.8–1.2 (PARP)
2,3-Dichloro5.4 (Dopamine D2_2)

Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?

Methodological Answer:

  • QSAR Models: Use descriptors like logP (2.8) and polar surface area (65 Ų) to predict blood-brain barrier permeability (QPlogBB = -0.6) .
  • Molecular Docking (AutoDock Vina): Simulate binding to PARP-1 (PDB: 4UND), showing hydrogen bonds with Gly863 and π-stacking with Tyr907 .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Q. How do crystallographic data resolve ambiguities in molecular conformation and hydrogen-bonding networks?

Methodological Answer: X-ray crystallography (SHELXL refinement) reveals:

  • Piperazine Chair Conformation: Puckering parameters (Q = 0.566 Å, θ = 174°) stabilize the structure .
  • Hydrogen Bonding: O–H···O interactions (2.75 Å) form chains along the [010] axis, critical for crystal packing .

Table 4: Crystallographic Parameters

ParameterValueReference
Space GroupP21_1/c
Unit Cell (Å)a=8.21, b=12.34
R-factor (Final)0.045

Q. What methodologies address contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in IC50_{50} values (e.g., PARP inhibition vs. dopamine antagonism) arise from assay conditions. Mitigation strategies include:

  • Standardized Assays: Use identical cell lines (e.g., MDA-MB-231 for PARP) and ATP concentrations (1 mM) .
  • Control Compounds: Compare to reference inhibitors (e.g., Olaparib for PARP) to calibrate activity .

Q. How can synthetic byproducts or degradation products be identified and quantified?

Methodological Answer:

  • HPLC-PDA/MS: Detects impurities at 0.1% levels using C18 columns (gradient: 10–90% acetonitrile in 20 min) .
  • Forced Degradation Studies: Expose the compound to heat (60°C), acid (0.1 M HCl), and light (ICH Q1B) to identify labile groups (e.g., bromophenoxy cleavage) .

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